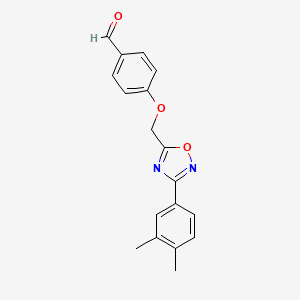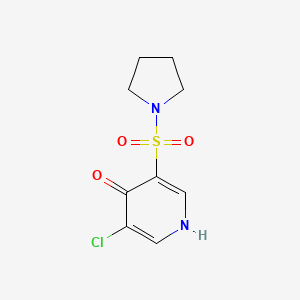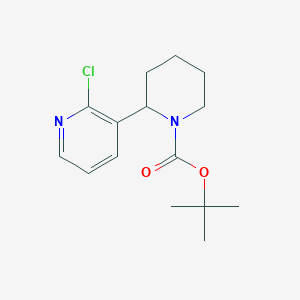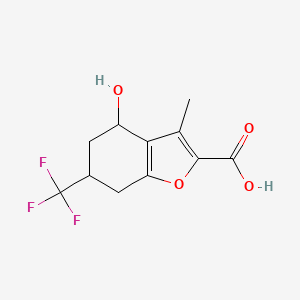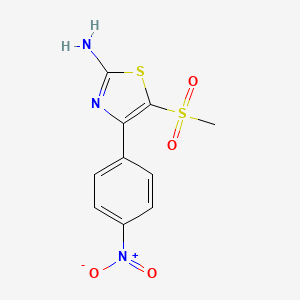
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group, a nitrophenyl group, and an amine group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Nitration of Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Amination: The final amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, dyes, and materials.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)thiazol-2-amine: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)thiazol-2-amine: Lacks the nitrophenyl group.
4-Phenylthiazol-2-amine: Lacks both the nitro and methylsulfonyl groups.
Uniqueness
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the nitrophenyl and methylsulfonyl groups can influence its solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H9N3O4S2 |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
5-methylsulfonyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9N3O4S2/c1-19(16,17)9-8(12-10(11)18-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H2,11,12) |
Clé InChI |
NTPHKHPAARHNPH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



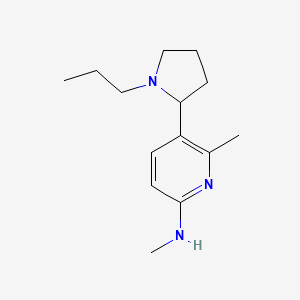




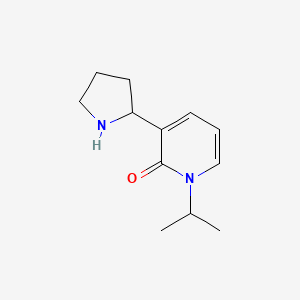
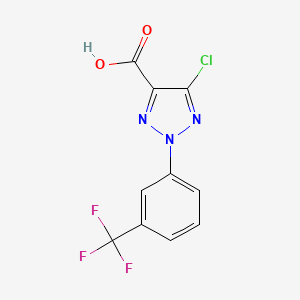

![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
